molecular formula C18H17N3O2S2 B6510162 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide CAS No. 896340-77-5

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide

Cat. No.: B6510162
CAS No.: 896340-77-5
M. Wt: 371.5 g/mol
InChI Key: DPOHGIFMMGOXMU-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide is a unique and intriguing compound known for its complex structure and potential applications in various scientific fields. This compound consists of a thienopyridine core, which is further functionalized with a cyano group, an acetyl group, and a methylsulfanyl benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide typically involves multiple steps:

  • The formation of the thienopyridine core through a condensation reaction involving a suitable thiophene derivative and a nitrile compound.

  • Introduction of the cyano group through a nucleophilic substitution reaction.

  • Acetylation of the thienopyridine core.

  • Incorporation of the methylsulfanyl benzamide moiety via a coupling reaction, often using reagents like N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: While the industrial production of this compound would follow similar synthetic routes, it would be optimized for large-scale synthesis, focusing on yield improvement, process efficiency, and cost reduction. This might involve flow chemistry techniques and the use of more scalable reagents and solvents.

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation, particularly at the thienopyridine core, yielding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the cyano group, converting it to a primary amine.

  • Substitution: The presence of various functional groups enables nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents such as hydrogen peroxide (H₂O₂) for sulfoxide formation.

  • Reducing agents like lithium aluminum hydride (LiAlH₄) for cyano group reduction.

  • Substitution reactions might use reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) under appropriate conditions.

Major Products Formed: The oxidation and reduction of this compound can lead to diverse products, each with unique properties, enhancing the compound's versatility in scientific research.

In Chemistry:

  • Synthesis of Derivatives: Due to its complex structure, it serves as an intermediate in the synthesis of various bioactive molecules and materials.

In Biology and Medicine:

  • Pharmaceutical Research:

  • Molecular Probes: Used as a probe to study biological pathways and molecular interactions.

In Industry:

  • Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

This compound's mechanism of action typically involves interactions with specific molecular targets, including enzymes and receptors. Its functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and Van der Waals forces, modulating the activity of biological targets and influencing cellular pathways. Specific pathways would depend on the context of its application, whether in enzyme inhibition, receptor modulation, or as a precursor in synthetic biology.

Comparison with Similar Compounds

  • 4-acetyl-3-cyano-2-thienopyridine.

  • 6-methylthio-4H,5H-thienopyridine derivatives.

  • Benzamide derivatives with different substituents.

By examining its structure and properties, scientists can harness this compound’s full potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11(22)21-7-6-14-15(9-19)18(25-16(14)10-21)20-17(23)12-4-3-5-13(8-12)24-2/h3-5,8H,6-7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOHGIFMMGOXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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